molecular formula C26H21ClN2O2 B10869693 10-(4-chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10869693
M. Wt: 428.9 g/mol
InChI Key: ODPHRYGXPPCFJO-UHFFFAOYSA-N
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Description

    10-(4-chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a chemical compound with a complex structure. It belongs to the class of dibenzoazepines.

  • Its molecular formula is

    C26H21Cl3N2O2C_{26}H_{21Cl_3N_2O_2}C26​H21Cl3​N2​O2​​

    , and its average mass is approximately 499.82 Da .
  • This compound has been studied for its potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve organic solvents, catalysts, and temperature control.

      Industrial Production: While not widely produced industrially, it can be synthesized in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it reacts with strong acids or bases during acylation and chlorination steps.

      Major Products: The major products depend on the specific reaction conditions

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigations explore its interactions with biological systems, such as receptors or enzymes.

      Medicine: Some studies suggest its potential as an antipsychotic agent .

      Industry: Limited industrial applications, but it remains of interest for drug development.

  • Mechanism of Action

      Targets: The exact molecular targets are not fully elucidated, but it likely interacts with neurotransmitter receptors in the brain.

      Pathways: It may modulate dopamine and serotonin receptors, impacting neurotransmission.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C26H21ClN2O2

    Molecular Weight

    428.9 g/mol

    IUPAC Name

    5-(4-chlorobenzoyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C26H21ClN2O2/c27-19-15-13-18(14-16-19)26(31)29-22-11-5-4-9-20(22)28-21-10-6-12-23(30)24(21)25(29)17-7-2-1-3-8-17/h1-5,7-9,11,13-16,25,28H,6,10,12H2

    InChI Key

    ODPHRYGXPPCFJO-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C1

    Origin of Product

    United States

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